5-(tert-Butyl)-2-chlorobenzaldehyde
Description
5-(tert-Butyl)-2-chlorobenzaldehyde is a substituted benzaldehyde derivative featuring a tert-butyl group at the 5-position and a chlorine atom at the 2-position of the aromatic ring. This compound is structurally characterized by the steric bulk of the tert-butyl group and the electron-withdrawing nature of the chlorine substituent, which collectively influence its reactivity, solubility, and applications in organic synthesis. It serves as a precursor in pharmaceuticals, agrochemicals, and materials science, particularly in reactions involving aldol condensations and multicomponent syntheses .
Properties
IUPAC Name |
5-tert-butyl-2-chlorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-11(2,3)9-4-5-10(12)8(6-9)7-13/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPVWNOEIRAVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801267049 | |
| Record name | 2-Chloro-5-(1,1-dimethylethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801267049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160574-90-2 | |
| Record name | 2-Chloro-5-(1,1-dimethylethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160574-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(1,1-dimethylethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801267049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-2-chlorobenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorotoluene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired aldehyde.
Another method involves the direct chlorination of 5-(tert-butyl)benzaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of 5-(tert-Butyl)-2-chlorobenzaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-2-chlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can yield the corresponding methoxy derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Major Products Formed
Oxidation: 5-(tert-Butyl)-2-chlorobenzoic acid.
Reduction: 5-(tert-Butyl)-2-chlorobenzyl alcohol.
Substitution: 5-(tert-Butyl)-2-methoxybenzaldehyde (when using sodium methoxide).
Scientific Research Applications
5-(tert-Butyl)-2-chlorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-2-chlorobenzaldehyde depends on its chemical reactivity and the specific context in which it is used. In biochemical assays, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, thereby modifying their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s interaction with molecular targets.
Comparison with Similar Compounds
Structural Isomers and Positional Effects
4-tert-Butyl-5-chloro-2-hydroxybenzaldehyde
- Substituents : tert-Butyl (4-position), chlorine (5-position), hydroxyl (2-position).
- Key Differences : The hydroxyl group enhances hydrogen bonding, increasing polarity and solubility in polar solvents compared to the aldehyde group in 5-(tert-Butyl)-2-chlorobenzaldehyde. The tert-butyl group at the 4-position may alter steric interactions in reactions involving ortho-substituted positions.
- Applications: Potential use in phenolic resin synthesis or antioxidant agents due to the hydroxyl group .
5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorobenzaldehyde
- Substituents : Chlorine (2-position), tert-butyldimethylsilyl-protected ethyloxy group (5-position).
- Key Differences : The silyl-protected ethyloxy group introduces steric bulk comparable to tert-butyl but offers orthogonal protection strategies in synthetic chemistry. This compound is used in stepwise syntheses requiring temporary hydroxyl group masking .
Reactivity in Aldol and Multicomponent Reactions
Comparison with 2-Chlorobenzaldehyde
- Reactivity: 5-(tert-Butyl)-2-chlorobenzaldehyde exhibits reduced reaction rates in aldol condensations compared to unsubstituted 2-chlorobenzaldehyde due to steric hindrance from the tert-butyl group. However, Zn²⁺−enolate intermediates can accelerate aldol reactions significantly, as shown in studies where 2-chlorobenzaldehyde reacted quantitatively within 24 hours under catalytic conditions .
- Synthetic Utility : The tert-butyl group in the 5-position may stabilize intermediates in multicomponent reactions, as demonstrated in the synthesis of N-(tert-butyl)-2-(2-chlorophenyl)acetamide (80% yield) .
Thiosemicarbazone (TSC) Derivatives
- Comparison: TSC derivatives of 2-chlorobenzaldehyde exhibit strong thermal stability and nonlinear optical (NLO) properties. The tert-butyl group in 5-(tert-Butyl)-2-chlorobenzaldehyde could further enhance thermal stability but may reduce polarizability due to steric effects, impacting NLO efficiency .
Physical and Functional Properties
Biological Activity
5-(tert-Butyl)-2-chlorobenzaldehyde is an organic compound with the molecular formula CHClO. It features a tert-butyl group at the 5-position and a chlorine atom at the 2-position of the benzene ring. This compound has garnered attention for its potential biological activities, particularly in biochemical research and medicinal chemistry.
Structure and Reactivity
The compound's structure allows it to undergo various chemical reactions, including:
- Oxidation : The aldehyde group can be oxidized to form a carboxylic acid.
- Reduction : The aldehyde can be reduced to an alcohol.
- Nucleophilic Substitution : The chlorine atom can be substituted by nucleophiles, influencing its reactivity in synthetic applications.
The biological activity of 5-(tert-Butyl)-2-chlorobenzaldehyde is primarily attributed to its ability to form covalent bonds with nucleophilic residues in proteins, thereby modifying their activity. The steric hindrance provided by the tert-butyl group can affect its interaction with various molecular targets, which is crucial in biochemical assays and therapeutic applications.
Antimicrobial and Anti-inflammatory Properties
Research indicates that 5-(tert-Butyl)-2-chlorobenzaldehyde exhibits significant antimicrobial and anti-inflammatory properties. These effects are attributed to its ability to inhibit specific enzymes and receptors involved in inflammatory pathways.
Case Studies
- Antifungal Activity : In a study evaluating various thiazolidine derivatives, compounds related to 5-(tert-Butyl)-2-chlorobenzaldehyde demonstrated antifungal activity against Candida species. The mechanism involved disruption of cell wall integrity, highlighting the potential for developing antifungal agents based on this compound's structure .
- Anticancer Research : Investigations into related compounds have shown that derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, thiazolidin derivatives have been linked to reduced expression of pro-tumorigenic factors such as VEGF, suggesting that modifications of 5-(tert-Butyl)-2-chlorobenzaldehyde could lead to novel anticancer therapies .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Inhibits growth of various bacteria and fungi, particularly Candida spp. |
| Anti-inflammatory | Modulates inflammatory pathways by inhibiting specific enzymes |
| Anticancer | Induces apoptosis and inhibits tumor growth via modulation of signaling pathways |
Synthesis and Evaluation
5-(tert-Butyl)-2-chlorobenzaldehyde has been used as a precursor in synthesizing various biologically active compounds. Its derivatives have been evaluated for multiple biological activities, including:
- Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, which are beneficial in reducing oxidative stress in cells.
- Photoprotective Effects : Research has indicated potential applications in sunscreen formulations due to its ability to filter UV radiation effectively .
Future Directions
Continued research into the biological activity of 5-(tert-Butyl)-2-chlorobenzaldehyde and its derivatives is essential for understanding their full therapeutic potential. Investigating structure-activity relationships (SAR) will facilitate the design of more effective compounds with targeted biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
